molecular formula C17H16N4O4S B4321475 3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321475
M. Wt: 372.4 g/mol
InChI Key: QHSAWEQEPSSWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenylsulfonyl group, a pyridine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxadiazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the phenylsulfonyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylsulfonyl group, pyridine ring, and carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-16(19-11-9-13-6-4-5-10-18-13)17-20-15(21-25-17)12-26(23,24)14-7-2-1-3-8-14/h1-8,10H,9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSAWEQEPSSWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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